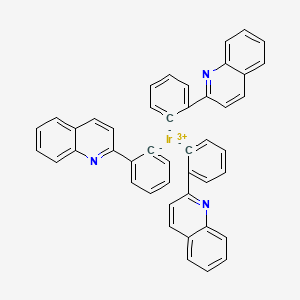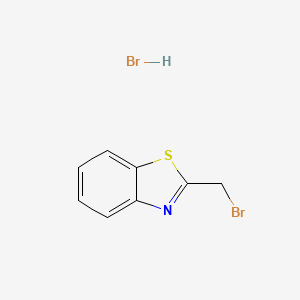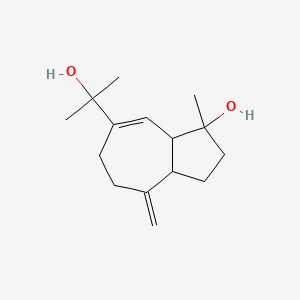![molecular formula C13H14N2O B12314869 3-ethynyl-8,8-dimethyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepin-5-one](/img/structure/B12314869.png)
3-ethynyl-8,8-dimethyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-éthynyl-8,8-diméthyl-6,7,8,9-tétrahydro-5H-pyrido[3,2-c]azépin-5-one est un composé organique complexe présentant une structure unique qui combine des éléments des cycles pyridine et azépine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-éthynyl-8,8-diméthyl-6,7,8,9-tétrahydro-5H-pyrido[3,2-c]azépin-5-one implique généralement des réactions organiques en plusieurs étapes. Une méthode courante commence par la préparation du noyau pyrido[3,2-c]azépine, suivie de l'introduction du groupe éthynyle en position 3 et des groupes diméthyle en position 8. Les conditions de réaction nécessitent souvent l'utilisation de bases fortes, telles que l'hydrure de sodium, et de solvants comme le diméthylformamide (DMF) pour faciliter les réactions.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des conditions de réaction optimisées pour augmenter le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à flux continu, qui permettent un meilleur contrôle des paramètres de réaction et une meilleure évolutivité. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont employées pour garantir que le produit final réponde aux spécifications requises.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-éthynyl-8,8-diméthyl-6,7,8,9-tétrahydro-5H-pyrido[3,2-c]azépin-5-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe éthynyle peut être oxydé pour former des composés carbonylés correspondants.
Réduction : Le composé peut être réduit pour former des dérivés saturés.
Substitution : Le groupe éthynyle peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Des réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en milieu acide.
Réduction : Hydrogénation utilisant du palladium sur carbone (Pd/C) comme catalyseur.
Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés en milieu basique.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupe éthynyle peut donner des cétones ou des aldéhydes, tandis que la réduction peut produire des alcanes.
Applications de la recherche scientifique
Le 3-éthynyl-8,8-diméthyl-6,7,8,9-tétrahydro-5H-pyrido[3,2-c]azépin-5-one a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme brique de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que composé bioactif aux propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans le traitement des troubles neurologiques.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les polymères et les nanomatériaux.
Mécanisme d'action
Le mécanisme d'action du 3-éthynyl-8,8-diméthyl-6,7,8,9-tétrahydro-5H-pyrido[3,2-c]azépin-5-one implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes ou des récepteurs qui jouent un rôle dans diverses voies biologiques. La structure du composé lui permet de se lier à ces cibles, modulant potentiellement leur activité et conduisant à des effets thérapeutiques.
Applications De Recherche Scientifique
3-ethynyl-8,8-dimethyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 3-ethynyl-8,8-dimethyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepin-5-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
3-éthynyl-8,8-diméthyl-6,7,8,9-tétrahydro-5H-pyrido[3,2-c]azépin-5-one : partage des similitudes avec d'autres dérivés de la pyrido[3,2-c]azépine, tels que :
Unicité
L'unicité du 3-éthynyl-8,8-diméthyl-6,7,8,9-tétrahydro-5H-pyrido[3,2-c]azépin-5-one réside dans son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C13H14N2O |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
3-ethynyl-8,8-dimethyl-7,9-dihydro-6H-pyrido[3,2-c]azepin-5-one |
InChI |
InChI=1S/C13H14N2O/c1-4-9-5-10-11(14-7-9)6-13(2,3)8-15-12(10)16/h1,5,7H,6,8H2,2-3H3,(H,15,16) |
Clé InChI |
HPQIEBNQOUHKES-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C=C(C=N2)C#C)C(=O)NC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12314829.png)


![rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate hydrochloride](/img/structure/B12314848.png)

![rac-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis](/img/structure/B12314862.png)
![(4Z,7Z,10Z,13Z,16Z,19Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]docosa-4,7,10,13,16,19-hexaenamide](/img/structure/B12314879.png)

![N-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide](/img/structure/B12314886.png)
